Stannite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

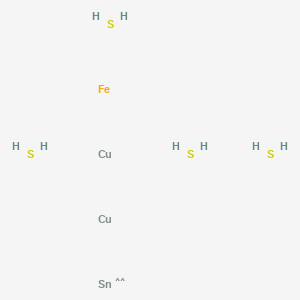

Stannite, also known as this compound, is a useful research compound. Its molecular formula is Cu2FeH8S4Sn and its molecular weight is 438 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Tin Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Thermoelectric Applications

Stannite has been extensively studied for its thermoelectric properties, which are crucial for converting temperature differences into electrical energy. Research indicates that this compound exhibits promising thermoelectric performance due to its high Seebeck coefficient and low thermal conductivity.

Key Findings:

- Nanostructured this compound : A study highlighted the synthesis and characterization of nanostructured this compound materials, demonstrating their potential for thermoelectric applications. The findings suggest that optimizing the nanostructure can enhance thermoelectric efficiency significantly .

- Thermoelectric Properties : this compound's tetrahedral bonding structure contributes to its favorable thermoelectric characteristics. This makes it a candidate for use in power generation from waste heat .

Battery Technology

This compound has emerged as a novel material in the development of high-energy batteries. Recent research has focused on this compound-ion electrochemistry, which shows promise for creating efficient energy storage solutions.

Case Study: this compound-Ion Batteries

- A study demonstrated the feasibility of using this compound in aqueous batteries, achieving high reversibility and energy density. This innovation paves the way for more sustainable battery technologies .

Photovoltaic Applications

The photovoltaic potential of this compound has been explored as an alternative to traditional solar cell materials. Its semiconductor properties allow it to effectively absorb sunlight and convert it into electricity.

Research Insights:

- This compound-based compounds have been investigated for use in thin-film solar cells, showing competitive efficiencies compared to other materials like cadmium telluride and copper indium gallium selenide .

Environmental Considerations

While this compound has several beneficial applications, it is also important to consider its environmental impact. The extraction and processing of this compound can lead to environmental challenges, particularly concerning heavy metal contamination.

Environmental Challenges:

- This compound is often found in conjunction with other metals such as arsenic and lead, which can pose risks if not managed properly during mining operations .

Data Tables

Propiedades

Número CAS |

12019-29-3 |

|---|---|

Fórmula molecular |

Cu2FeH8S4Sn |

Peso molecular |

438 g/mol |

InChI |

InChI=1S/2Cu.Fe.4H2S.Sn/h;;;4*1H2; |

Clave InChI |

KYRUBSWVBPYWEF-UHFFFAOYSA-N |

SMILES |

S.S.S.S.[Fe].[Cu].[Cu].[Sn] |

SMILES canónico |

S.S.S.S.[Fe].[Cu].[Cu].[Sn] |

Sinónimos |

sodium stannite stannite |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.